molecular formula C17H14IN3OS B10793420 2-iodo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

2-iodo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B10793420
M. Wt: 435.3 g/mol
InChI Key: SLBMNZPBYUAWPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAS-0338872 involves the iodination of a benzamide derivative followed by the introduction of a 1,3,4-thiadiazole moiety. The reaction typically starts with the iodination of benzamide using iodine and a suitable oxidizing agent. The resulting iodinated benzamide is then reacted with a thiadiazole derivative under appropriate conditions to yield BAS-0338872 .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

BAS-0338872 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzamide derivatives .

Scientific Research Applications

BAS-0338872 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of BAS-0338872 involves its interaction with specific molecular targets. As an Abl tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can lead to the suppression of certain cellular processes, making it a potential therapeutic agent for diseases involving abnormal kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BAS-0338872 stands out due to its specific structure, which allows for unique interactions with molecular targets. Its iodinated benzamide moiety and thiadiazole ring contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H14IN3OS

Molecular Weight

435.3 g/mol

IUPAC Name

2-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H14IN3OS/c18-14-9-5-4-8-13(14)16(22)19-17-21-20-15(23-17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,22)

InChI Key

SLBMNZPBYUAWPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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